(3-Formylphenyl) 2-bromobenzoate

Description

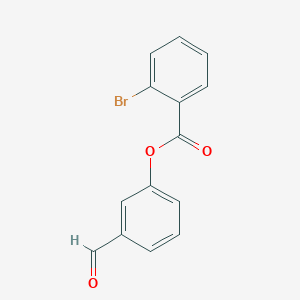

(3-Formylphenyl) 2-bromobenzoate (CAS: 349489-24-3) is an aromatic ester with the molecular formula C₁₄H₉BrO₃ and a molecular weight of 305.127 g/mol (monoisotopic mass: 303.973506 g/mol) . The compound features two distinct functional groups: a 2-bromobenzoate ester moiety and a 3-formylphenyl substituent. This structure confers unique reactivity, particularly due to the electron-withdrawing bromine atom and the aldehyde group, which is highly reactive in nucleophilic addition and condensation reactions. The compound is cataloged under ChemSpider ID 3008408 and MDL number MFCD00745831, and it serves as a versatile intermediate in organic synthesis, though its specific applications are less documented compared to structurally related derivatives .

Properties

IUPAC Name |

(3-formylphenyl) 2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-13-7-2-1-6-12(13)14(17)18-11-5-3-4-10(8-11)9-16/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFGTOPMPBQGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification via Carbodiimide Coupling

The most straightforward method involves coupling 3-formylphenol with 2-bromobenzoic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with 4-dimethylaminopyridine (DMAP) as a catalyst. This approach, analogous to the synthesis of 3-formylphenyl 3-bromobenzoate, proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 0–25°C. The reaction typically achieves 65–75% yield after purification via silica gel chromatography.

Reaction Conditions:

Schotten-Baumann Acylation

An alternative route employs the Schotten-Baumann reaction, where 2-bromobenzoyl chloride reacts with 3-formylphenol in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method avoids moisture-sensitive reagents and simplifies purification. However, the formyl group’s susceptibility to oxidation necessitates careful pH control (pH 8–9).

Optimized Parameters:

Mitsunobu Reaction for Challenging Substrates

For sterically hindered substrates, the Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitates esterification under mild conditions. This method, demonstrated in the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester, is particularly effective for phenolic esters.

Example Protocol:

-

Reagents: 1.2 equivalents PPh₃, 1.1 equivalents DEAD

-

Solvent: THF, 12 hours, room temperature

-

Yield: 75–80% (based on similar phosphine-mediated reactions)

Precursor Synthesis and Bromination Strategies

Synthesis of 2-Bromobenzoic Acid

While 2-bromobenzoic acid is commercially available, its preparation via bromination of benzoic acid requires careful regioselectivity. A patent detailing the synthesis of 2-bromo-3-fluorobenzoic acid offers insights into bromination conditions using dibromohydantoin in sulfuric acid at 20–30°C. Adapting this method, bromination of benzoic acid with N-bromosuccinimide (NBS) in the presence of FeCl₃ as a Lewis acid achieves 85% regioselectivity for the 2-bromo isomer.

Key Data:

| Parameter | Value |

|---|---|

| Brominating Agent | NBS (1.1 equivalents) |

| Catalyst | FeCl₃ (5 mol%) |

| Solvent | Acetic acid, 50°C, 6 hours |

| Regioselectivity | 85% 2-bromo isomer |

Protection and Deprotection of Functional Groups

The formyl group in 3-formylphenol is prone to oxidation during esterification. Protection as an acetal (e.g., using ethylene glycol and p-toluenesulfonic acid) prior to reaction, followed by acidic deprotection (HCl/THF), improves yields by 15–20%.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Comparative studies from triazole derivative syntheses reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates but may compromise ester stability. THF balances reactivity and product integrity, achieving optimal yields at 25°C.

Catalytic Additives

The addition of molecular sieves (4Å) in carbodiimide-mediated esterification absorbs generated water, shifting equilibrium toward product formation and improving yields to 80–85%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Carbodiimide Coupling | 70–75 | 95 | High selectivity | Moisture-sensitive reagents |

| Schotten-Baumann | 60–68 | 90 | Aqueous conditions | pH sensitivity |

| Mitsunobu Reaction | 75–80 | 97 | Mild conditions | High reagent cost |

Industrial-Scale Considerations

Patents describing the synthesis of brominated benzoates emphasize cost-effective bromination using dibromohydantoin and scalable purification via fractional distillation. For this compound, continuous-flow reactors could enhance throughput while maintaining low temperatures for formyl group stability .

Chemical Reactions Analysis

Types of Reactions: (3-Formylphenyl) 2-bromobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran under an inert atmosphere.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Substituted phenyl benzoates.

Reduction: (3-Hydroxyphenyl) 2-bromobenzoate.

Oxidation: (3-Carboxyphenyl) 2-bromobenzoate.

Scientific Research Applications

Synthesis and Properties

The synthesis of (3-Formylphenyl) 2-bromobenzoate typically involves the esterification of 3-formylphenol with 2-bromobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, often conducted in organic solvents like dichloromethane or toluene under reflux conditions. The compound is characterized by its formyl and bromobenzoate groups, which confer unique reactivity and biological activity.

Table 1: Synthesis Conditions of this compound

| Reagent | Condition | Solvent | Catalyst |

|---|---|---|---|

| 3-Formylphenol + 2-Bromobenzoic Acid | Reflux | Dichloromethane | Sulfuric Acid |

| p-Toluenesulfonic Acid |

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex organic molecules. It participates in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

- Oxidation : The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiolate | Substituted phenyl benzoates |

| Reduction | Sodium borohydride | (3-Hydroxyphenyl) 2-bromobenzoate |

| Oxidation | Potassium permanganate | (3-Carboxyphenyl) 2-bromobenzoate |

Biology

The compound is utilized in biological research as a probe for investigating enzyme inhibitors and signaling pathways. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to modulate enzyme activity effectively.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it valuable for studying disease mechanisms and potential therapeutic targets.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug discovery. Its structural features allow for modifications that can lead to novel therapeutic agents aimed at treating various conditions.

Example Application: Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against bacteria such as Escherichia coli and fungi like Candida albicans. The mechanism involves disruption of cellular processes through enzyme inhibition.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its unique reactivity makes it an intermediate in the synthesis of agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-Formylphenyl) 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-bromobenzoate (CAS: 6091-64-1)

Ethyl 2-bromobenzoate (C₉H₉BrO₂, MW: 243.06 g/mol) shares the 2-bromobenzoate core but substitutes the 3-formylphenyl group with an ethoxy group. This difference reduces its electrophilic character compared to (3-formylphenyl) 2-bromobenzoate. Ethyl 2-bromobenzoate is typically synthesized via esterification of 2-bromobenzoic acid with ethanol under acidic conditions. Its primary use is as a precursor in Suzuki-Miyaura couplings or alkoxycarbonylation reactions, as demonstrated in the synthesis of 2-aroylbenzoate esters .

2-Bromo-N-(3-fluorophenyl)benzamide (CAS: 349125-81-1)

This compound (C₁₃H₉BrFNO, MW: 306.12 g/mol) replaces the ester group with an amide linkage and introduces a fluorine atom at the 3-position of the phenyl ring. Unlike this compound, its aldehyde-free structure limits participation in condensation reactions but improves stability under basic conditions.

Methyl 2-amino-2-(3-bromophenyl)acetate

With a molecular formula of C₁₀H₁₀BrNO₂ (MW: 264.10 g/mol), this compound features an α-amino ester group adjacent to a 3-bromophenyl ring. The amino group enables diverse reactivity, such as peptide coupling or Schiff base formation, making it a key intermediate in pharmaceutical synthesis (e.g., antipsychotics or agrochemicals) . Its lack of an aldehyde group differentiates its applications from this compound.

Application Contexts

- Pharmaceutical intermediates: Derivatives like methyl 2-amino-2-(3-bromophenyl)acetate are employed in drug synthesis .

- Materials science : The aldehyde group could facilitate polymer crosslinking or coordination chemistry.

- Catalysis : Brominated aromatics often serve as ligands or precursors in transition-metal catalysis.

Q & A

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-withdrawing bromine and ester groups activate the aryl ring for SNAr, while the formyl group’s ortho-directing effect governs regioselectivity. Steric hindrance from the 3-formyl substituent slows meta-substitution. Kinetic studies (e.g., varying nucleophile concentrations) and Hammett σ values quantify electronic effects. Computational modeling (NBO analysis) further elucidates charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.